3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid
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Overview
Description
The compound "3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid" is a structurally complex molecule that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of similar compounds. For instance, the asymmetric synthesis of amino acids with dimethoxy substituents is a topic of interest in the field of organic chemistry due to their potential applications in pharmaceuticals and as building blocks for more complex molecules .
Synthesis Analysis
The synthesis of related compounds involves several steps, including the use of chiral catalysts or reagents to achieve the desired stereochemistry. For example, the asymmetric synthesis of (2S)- and (2R)-amino-3,3-dimethoxypropanoic acid was achieved using a chiral glycine titanium enolate, which was quenched with trimethyl orthoformate to yield the product in high overall yield . Similarly, the synthesis of enantiomerically pure cyclopropane-phosphonic acid derivatives was accomplished through diastereoselective cyclopropanation using sulfur ylides .
Molecular Structure Analysis
The molecular structure of compounds with dimethoxyphenyl groups can be complex, and their analysis often requires sophisticated techniques. The stereochemistry is particularly important in the biological activity of these compounds. For example, the preparation of optically pure (S)-6,7-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid involved careful control of reaction conditions to prevent racemization . This highlights the importance of chirality and the need for precise analytical methods to determine the configuration of such molecules.
Chemical Reactions Analysis
The chemical reactivity of dimethoxyphenyl-amino compounds can vary depending on the substituents and the overall molecular context. For instance, the Pictet-Spengler reaction was used to close the ring of an optically pure amino acid derivative without significant racemization . Additionally, the introduction of dimethoxyphenyl groups has been shown to lead to cardioselective beta-blockers, indicating that the chemical modifications can significantly alter the biological activity of the molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of methoxy groups can affect the lipophilicity, solubility, and overall reactivity of the molecule. The polyphosphoric acid-catalyzed cyclization of methoxyphenyl propionic acids to form derivatives of metacyclophane-diones and indanones demonstrates the impact of the methoxy substituents on the cyclization reactions and the resulting physical properties of the compounds .
Scientific Research Applications
Organic Synthesis and Heterocycles
The utility of compounds similar to "3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid" in organic synthesis, particularly in the formation of heterocycles and complex organic frameworks, is well-documented. For example, Zinchenko et al. (2009) explored the acid cyclization of amino-substituted heterocycles, yielding various dioxopyrrolo and thienoisoquinolines and cinnolines from reactions involving 3-amino-4-(3,4-dimethoxyphenyl)maleimide and methyl esters of 3-amino-4-(3,4-dimethoxyphenyl)-5-R-thiophene-2-carboxylic acids with carbonyl compounds and nitrous acid (Zinchenko et al., 2009).
Photoluminescent Materials
The exploration into photoluminescent materials also highlights the significance of similar chemical frameworks. Ekinci et al. (2000) investigated the electrooxidation of 2-amino-3-cyano-4-phenylthiophene, leading to the discovery of a new class of π-conjugated oligoaminothiophenes with notable photoluminescent properties (Ekinci et al., 2000).
Solid-Phase Synthesis
The development of linkers and resins for solid-phase synthesis is another critical application area. Jin et al. (2001) reported on the preparation of 4-formyl-3,5-dimethoxyphenol, a key synthetic intermediate used to prepare the BAL family of acid-labile linkers and resins for solid-phase synthesis of peptides and non-peptides, showcasing the compound's versatility in facilitating diverse synthetic routes (Jin et al., 2001).
Safety And Hazards
properties
IUPAC Name |
3-(2,5-dimethoxyanilino)-3-oxopropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-16-7-3-4-9(17-2)8(5-7)12-10(13)6-11(14)15/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRQBSALBQMCCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70489489 |
Source
|
Record name | 3-(2,5-Dimethoxyanilino)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70489489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid | |
CAS RN |
63070-58-6 |
Source
|
Record name | 3-(2,5-Dimethoxyanilino)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70489489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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